molecular formula C35H58O9 B1194183 bafilomycin A1

bafilomycin A1

Cat. No.: B1194183
M. Wt: 622.8 g/mol
InChI Key: XDHNQDDQEHDUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “bafilomycin A1” is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and oxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxane ring, the introduction of hydroxyl and methoxy groups, and the construction of the tetraenone structure. Typical synthetic routes may involve:

    Formation of the oxane ring: This could be achieved through cyclization reactions involving diols and appropriate catalysts.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Methoxy group addition: Methoxy groups are often introduced through methylation reactions using reagents like methyl iodide and a base.

    Construction of the tetraenone structure: This may involve aldol condensation reactions followed by dehydration.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The tetraenone structure can be reduced to form saturated or partially saturated compounds.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride, methyl iodide, or other alkyl halides.

Major Products

    Oxidation products: Ketones, aldehydes, or carboxylic acids.

    Reduction products: Saturated or partially saturated hydrocarbons.

    Substitution products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of metabolic pathways.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Gene expression modulation: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    bafilomycin A1: Similar compounds may include other polyhydroxylated and polymethoxylated tetraenes or oxanes.

Uniqueness

    Functional group diversity: The presence of multiple functional groups (hydroxyl, methoxy, oxane) makes this compound unique.

    Complex structure: The tetraenone structure combined with the oxane ring adds to its complexity and potential reactivity.

Properties

IUPAC Name

16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHNQDDQEHDUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88899-55-2
Record name (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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